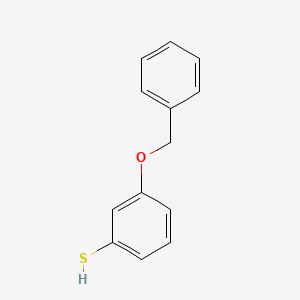

3-(Benzyloxy)benzenethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDKMWKLTPCOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647871 | |

| Record name | 3-(Benzyloxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431878-96-5 | |

| Record name | 3-(Benzyloxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance of 3-(Benzyloxy)benzenethiol

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)benzenethiol

Abstract: this compound is a pivotal intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical industry. Its structure, featuring a protected phenol and a reactive thiol, makes it a versatile building block. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two robust methodologies: a multi-step synthesis originating from 3-aminobenzenesulphonic acid, and the widely applicable Newman-Kwart rearrangement starting from the corresponding phenol. The document emphasizes the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into the critical parameters governing reaction success.

Aryl thiols are a fundamental class of compounds in organic chemistry, serving as precursors for a vast array of sulfur-containing molecules. This compound, in particular, has emerged as a key intermediate in the synthesis of complex pharmaceutical agents, including HCV protease inhibitors.[1] The benzyloxy group serves as a stable protecting group for the phenolic oxygen, allowing for selective reactions at the thiol position. The subsequent deprotection via hydrogenolysis provides access to the corresponding 3-mercaptophenol moiety.

The synthesis of this molecule is not trivial, requiring strategic planning to introduce the thiol group onto the benzylated phenolic backbone. This guide will explore the most effective and scalable methods for its preparation, focusing on reaction mechanisms, procedural details, and practical considerations.

Chapter 1: Synthesis via Reduction of a Sulfonyl Chloride Derivative

One of the most efficient and scalable routes for the industrial production of this compound begins with readily available 3-aminobenzenesulphonic acid.[1] This pathway is advantageous as it utilizes inexpensive starting materials and involves a series of robust, well-understood chemical transformations. The overall strategy involves converting the amino group into a hydroxyl group, protecting it, and then transforming the sulfonic acid moiety into the desired thiol.

Synthetic Pathway Overview

The synthesis proceeds through a five-step sequence, as illustrated below. This pathway is a prime example of converting one functional group to another through a series of reliable reactions, a common strategy in process chemistry.

Caption: Multi-step synthesis of this compound from 3-aminobenzenesulphonic acid.

Mechanistic Considerations and Experimental Choices

-

Diazotization and Hydrolysis (Steps 1 & 2): The conversion of the aromatic amine to a diazonium salt is a classic Sandmeyer-type reaction. The subsequent hydrolysis at elevated temperatures replaces the diazonium group with a hydroxyl group, yielding 3-hydroxybenzenesulphonic acid. Low temperatures during diazotization are critical to prevent premature decomposition of the unstable diazonium salt.

-

O-Benzylation (Step 3): The protection of the phenolic hydroxyl group is achieved via a Williamson ether synthesis.[2] A base such as sodium carbonate or potassium hydroxide is used to deprotonate the phenol, forming a phenoxide that acts as a nucleophile, attacking the electrophilic benzyl halide (e.g., benzyl chloride or bromide).

-

Sulfonyl Chloride Formation (Step 4): The sulfonate salt is converted to the more reactive sulfonyl chloride using a standard halogenating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step is crucial for activating the sulfur center for the subsequent reduction.

-

Reduction to Thiol (Step 5): The final step is the reduction of the sulfonyl chloride to the thiol. A common and effective method for this transformation is the use of a metal and acid, such as zinc dust in the presence of sulfuric or hydrochloric acid.[1][3][4] This powerful reducing system is capable of converting the sulfonyl chloride directly to the thiol in good yields.

Experimental Protocol

The following protocol is a synthesized representation based on the process described in patent literature.[1]

Step 1 & 2: Preparation of 3-Hydroxybenzenesulfonic Acid

-

To a solution of water and sodium carbonate at 25-30°C, add 3-aminobenzenesulphonic acid (1.0 eq). Heat the mixture to achieve a clear solution.

-

Add concentrated hydrochloric acid (2.5 eq) while maintaining the temperature.

-

Cool the reaction mass to 7-10°C.

-

Slowly add a solution of sodium nitrite (1.02 eq) in water, ensuring the temperature remains below 10°C. Stir for 2 hours.

-

The resulting diazonium salt solution is then heated to induce hydrolysis, forming 3-hydroxybenzenesulfonic acid. This is often used directly in the next step.

Step 3: O-Benzylation to form Sodium 3-(Benzyloxy)benzenesulphonate

-

To the aqueous solution of 3-hydroxybenzenesulfonic acid, add a solution of sodium hydroxide to raise the pH.

-

Add benzyl chloride (1.1 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Heat the mixture under vigorous stirring for several hours until TLC indicates the consumption of the starting material.

-

Cool the mixture and isolate the precipitated sodium 3-(benzyloxy)benzenesulphonate salt by filtration.

Step 4: Synthesis of 3-(Benzyloxy)benzene-1-sulfonyl Chloride

-

Suspend the dry sodium 3-(benzyloxy)benzenesulphonate (1.0 eq) in a suitable solvent like dichloromethane.

-

Cool the suspension in an ice bath.

-

Carefully add phosphorus pentachloride (1.1 eq) portion-wise, controlling the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir until the conversion is complete.

-

Pour the reaction mixture onto ice water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 5: Reduction to this compound

-

Prepare a mixture of concentrated sulfuric acid and cracked ice in a large flask, maintaining a temperature of -5 to 0°C.[4]

-

Slowly add the crude 3-(benzyloxy)benzene-1-sulfonyl chloride (1.0 eq) with vigorous stirring.

-

Add zinc dust (approx. 4-5 eq) portion-wise, ensuring the temperature does not rise above 0°C.[3]

-

After the addition is complete, continue stirring at 0°C for 1-2 hours.

-

Remove the ice bath and allow the mixture to warm. An exothermic reaction may occur.

-

Heat the mixture to reflux for several hours until the solution clarifies.

-

Isolate the product by steam distillation or solvent extraction. Purify the crude product by vacuum distillation.

Chapter 2: Synthesis via the Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful and general method for converting phenols into the corresponding thiophenols.[5][6] This thermal rearrangement involves the intramolecular 1,3-migration of an aryl group from an oxygen atom to a sulfur atom.[5][7] The overall process consists of three main stages: synthesis of the phenol precursor, formation of an O-aryl thiocarbamate, the key thermal rearrangement, and finally, hydrolysis to the thiol.

Synthesis of the Precursor: 3-(Benzyloxy)phenol

The necessary starting material for this pathway is 3-(benzyloxy)phenol. A common and effective method for its synthesis is the selective mono-benzylation of resorcinol (1,3-dihydroxybenzene).

-

Reaction: Resorcinol is treated with one equivalent of a benzylating agent in the presence of a base.

-

Selectivity: Achieving mono-alkylation over di-alkylation is the primary challenge. This can be controlled by using stoichiometric amounts of the reagents, a suitable base (e.g., K₂CO₃), and a polar aprotic solvent like DMF or acetone. The slightly higher acidity of the first phenolic proton facilitates its preferential deprotonation.

The Newman-Kwart Rearrangement Pathway

Caption: The three-stage Newman-Kwart synthesis of this compound.

-

Mechanism of Rearrangement: The key step is an intramolecular, concerted process that proceeds through a four-membered cyclic transition state.[5] The driving force is the thermodynamic favorability of forming a strong carbon-oxygen double bond (in the S-aryl thiocarbamate) from a weaker carbon-sulfur double bond (in the O-aryl thiocarbamate).[7] This reaction typically requires high temperatures (200-300 °C) to overcome the significant activation energy barrier.[5]

Experimental Protocols

The following protocols are adapted from general procedures for the Newman-Kwart rearrangement.[7][8]

Step 1: Synthesis of O-(3-Benzyloxyphenyl) Dimethylthiocarbamate

-

In a three-necked flask, dissolve 3-(benzyloxy)phenol (1.0 eq) in an aqueous solution of potassium hydroxide (1.0 eq).

-

Cool the solution to below 10°C in an ice bath.

-

With vigorous stirring, add a solution of N,N-dimethylthiocarbamoyl chloride (1.1 eq) in a suitable solvent like THF dropwise, ensuring the temperature does not exceed 12°C.

-

After the addition, allow the mixture to stir for 1-2 hours, monitoring by TLC.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or benzene).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization from a solvent like methanol.

Step 2: Thermal Newman-Kwart Rearrangement

-

Place the purified O-(3-benzyloxyphenyl) dimethylthiocarbamate (1.0 eq) in a flask fitted with a reflux condenser and a nitrogen inlet.

-

Heat the flask in a high-temperature bath (e.g., a salt or sand bath) to 250-275°C for approximately 45-60 minutes.[8]

-

The reaction progress can be monitored by taking small aliquots and analyzing via TLC or ¹H NMR.

-

After cooling, the crude S-(3-benzyloxyphenyl) dimethylthiocarbamate, which is often a dark oil or solid, is used directly in the next step.

Step 3: Hydrolysis to this compound

-

To the cooled flask containing the crude S-aryl thiocarbamate, add a solution of potassium hydroxide (1.5 eq) in a mixture of water and a high-boiling solvent like ethylene glycol.

-

Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis.

-

Cool the reaction mixture and pour it onto ice.

-

Wash the aqueous mixture with a nonpolar solvent (e.g., chloroform or ether) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to protonate the thiophenoxide.

-

Extract the desired this compound product with several portions of chloroform or ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The final product should be purified by vacuum distillation to yield a colorless, foul-smelling liquid.

Chapter 3: Comparison of Synthetic Pathways & Data

Both pathways offer viable routes to the target molecule, but they differ significantly in terms of starting materials, scalability, and reaction conditions.

| Feature | Pathway 1: Sulfonyl Chloride Reduction | Pathway 2: Newman-Kwart Rearrangement |

| Starting Material | 3-Aminobenzenesulphonic Acid | 3-(Benzyloxy)phenol (from Resorcinol) |

| Number of Steps | 5 | 3 (plus precursor synthesis) |

| Key Reagents | NaNO₂, Benzyl Halide, PCl₅, Zn/H₂SO₄ | N,N-Dimethylthiocarbamoyl Chloride, KOH |

| Critical Condition | Low-temperature diazotization | High-temperature (~250 °C) thermal rearrangement |

| Scalability | Well-suited for large, industrial scale | Excellent for lab scale; can be scaled with care |

| Advantages | Uses inexpensive, bulk starting materials.[1] | General and widely applicable to many phenols.[8] |

| Disadvantages | Multiple steps; use of strong acids and reducing agents. | Requires very high temperatures; precursor synthesis needed. |

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₂OS |

| Molecular Weight | 216.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Strong, characteristic thiol odor |

| Boiling Point | ~140-145 °C at reduced pressure (e.g., 2 mmHg) |

| ¹H NMR (CDCl₃) | δ ~7.3-7.5 (m, 5H, Ar-H from Bn), 6.8-7.2 (m, 4H, Ar-H), 5.05 (s, 2H, -OCH₂-), 3.5 (s, 1H, -SH) |

| ¹³C NMR (CDCl₃) | δ ~158.9, 136.8, 130.1, 129.8, 128.7, 128.2, 127.6, 121.5, 116.4, 114.9, 70.1 |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust synthetic routes. The reduction of 3-(benzyloxy)benzene-1-sulfonyl chloride, derived from 3-aminobenzenesulphonic acid, presents a logical pathway for large-scale industrial synthesis, leveraging low-cost starting materials.[1] For laboratory-scale synthesis and broader applicability to substituted analogues, the Newman-Kwart rearrangement offers a powerful and reliable alternative, despite its requirement for high reaction temperatures.[5][7] The choice of pathway ultimately depends on the desired scale, available starting materials, and the specific equipment and safety infrastructure available to the research or development team. Both methods underscore fundamental principles of organic synthesis, from functional group interconversion to sigmatropic rearrangements, providing valuable insights for the practicing chemist.

References

- A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. Google Patents.

-

Zheng, Z., et al. (2013). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry. URL: [Link]

-

Zonta, C. (2007). Thione-thiol Rearrangement: Miyazaki-Newman-Kwart Rearrangement and Others. Topics in Current Chemistry. URL: [Link]

-

Melvin, L. S. (1971). 2-NAPHTHALENETHIOL. Organic Syntheses. URL: [Link]

-

Newman-Kwart Rearrangement. Organic Chemistry Portal. URL: [Link]

-

Newman–Kwart rearrangement. Wikipedia. URL: [Link]

-

Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. URL: [Link]

-

Annulative Nonaromatic Newman–Kwart-Type Rearrangement for the Synthesis of Sulfur Heteroaryls. Organic Letters. ACS Publications. URL: [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. PubMed Central. URL: [Link]

-

Adams, R., & Marvel, C. S. THIOPHENOL. Organic Syntheses. URL: [Link]

-

Thiophenol. Wikipedia. URL: [Link]

-

Preparation of thiophenol (benzenethiol; mercaptobenzene; phenyl mercaptan). PrepChem.com. URL: [Link]

-

Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. NCBI Bookshelf. URL: [Link]

Sources

- 1. WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. - Google Patents [patents.google.com]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Newman-Kwart Rearrangement [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-(Benzyloxy)benzenethiol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)benzenethiol, a substituted aromatic thiol, serves as a pivotal intermediate in the synthesis of various high-value organic compounds, particularly within the pharmaceutical industry. Its unique structural features—a nucleophilic thiol group and a stable benzyloxy ether linkage—confer a distinct reactivity profile that is instrumental in the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of therapeutic agents.

Introduction

Aromatic thiols, or thiophenols, are a class of organosulfur compounds characterized by a sulfhydryl group (-SH) directly attached to a benzene ring. These compounds are known for their distinct, often unpleasant odors, and their versatile reactivity. The thiol group is nucleophilic and readily undergoes a variety of chemical transformations, including alkylation, acylation, and oxidation. The acidity of the thiol proton is significantly greater than that of the corresponding alcohol, rendering thiophenols valuable as both reagents and building blocks in organic synthesis.

This compound (CAS No. 431878-96-5) incorporates a benzyloxy protecting group at the meta-position relative to the thiol functionality. This structural modification not only modulates the electronic properties of the aromatic ring but also provides a handle for further synthetic elaboration through debenzylation. Its significance is underscored by its application as a key intermediate in the synthesis of pharmaceutically active molecules, including Hepatitis C virus (HCV) protease inhibitors and sphingosine-1-phosphate (S1P) receptor modulators.[1] This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its handling, purification, and characterization. While experimentally determined data is not widely published in peer-reviewed literature, predicted values from reliable chemical suppliers provide a useful reference.

Physicochemical Data

The key physical properties of this compound are summarized in the table below. These values are primarily sourced from chemical supplier data and computational predictions.

| Property | Value | Source |

| CAS Number | 431878-96-5 | [2] |

| Molecular Formula | C₁₃H₁₂OS | [3] |

| Molecular Weight | 216.30 g/mol | [3] |

| Boiling Point | 353 °C (predicted) | [2] |

| Density | 1.158 g/cm³ (predicted) | [2] |

| Flash Point | 167 °C (predicted) | [2] |

| pKa | 6.36 ± 0.10 (predicted) | [2] |

| Storage Temperature | 2-8 °C | [2][4] |

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzenethiol and benzyl groups, typically in the range of δ 6.8-7.5 ppm. A characteristic singlet for the benzylic methylene protons (-CH₂-) would likely appear around δ 5.0 ppm. The thiol proton (-SH) signal is a singlet that can appear over a broad chemical shift range and may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the aromatic carbons, with those attached to oxygen and sulfur appearing at lower field. The benzylic carbon signal is anticipated around δ 70 ppm.

-

Infrared (IR) Spectroscopy: Key IR absorption bands would include C-H stretching for the aromatic rings, C-O-C stretching for the ether linkage, and a weak S-H stretching band typically observed around 2550 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 216.30. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the C-S bond.

Synthesis and Purification

The synthesis of this compound has been approached through various routes, with a notable process detailed in patent literature, highlighting its industrial relevance.

Synthetic Routes

A prominent and scalable synthesis of this compound starts from 3-aminobenzenesulphonic acid.[1] This multi-step process is outlined below:

Figure 1: Multi-step synthesis of this compound.

Experimental Protocol (Adapted from Patent WO2012073249A1) [1]

-

Diazotization and Hydrolysis: 3-Aminobenzenesulphonic acid is treated with an alkali metal nitrite (e.g., sodium nitrite) in the presence of a mineral acid at low temperatures to form a diazonium salt. This intermediate is then hydrolyzed in situ by heating to yield 3-hydroxybenzenesulphonic acid.[1]

-

Benzylation: The resulting 3-hydroxybenzenesulphonic acid is alkylated with a benzyl halide (e.g., benzyl bromide) in the presence of an alkali metal base (e.g., sodium hydroxide) to form the corresponding alkali metal salt of 3-(benzyloxy)benzenesulphonate.[1]

-

Halogenation: The benzyloxy-substituted benzenesulphonate is then treated with a halogenating agent, such as thionyl chloride or phosphorus pentachloride, to produce 3-(benzyloxy)benzene-1-sulfonyl chloride.

-

Reduction: The final step involves the reduction of the sulfonyl chloride to the desired thiol. This is typically achieved using a metal and acid combination, for instance, tin metal in the presence of hydrochloric acid.[1]

An alternative synthesis route involves the reaction of 3-benzyloxy aniline with potassium-O-ethylxanthate, followed by reduction of the resulting dithiocarbonate with a reducing agent like lithium aluminum hydride.[1]

Purification

Purification of this compound is crucial to remove any unreacted starting materials or byproducts. Common laboratory techniques for purification include:

-

Column Chromatography: Flash column chromatography using a silica gel stationary phase is an effective method. A gradient of ethyl acetate in a nonpolar solvent like hexanes can be employed to elute the product.[5][6] The polarity of the eluent system should be optimized based on TLC analysis of the crude reaction mixture.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can yield highly pure material. The choice of solvent is critical; it should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

-

Aqueous Workup: An initial aqueous workup of the crude reaction mixture is often necessary. This can involve washing with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by washing with brine to remove residual water.

Chemical Reactivity

The reactivity of this compound is dominated by the thiol group, with the benzyloxy group primarily serving as a stable protecting group that can be cleaved under specific conditions.

Reactions of the Thiol Group

-

Acidity and Nucleophilicity: The thiol proton is acidic, with a predicted pKa of around 6.36.[2] Deprotonation with a base generates the thiophenolate anion, which is a potent nucleophile. This anion readily participates in S-alkylation and S-acylation reactions.

-

Oxidation: Thiols are susceptible to oxidation. Mild oxidation can lead to the formation of the corresponding disulfide, 1,2-bis(3-(benzyloxy)phenyl)disulfane. Stronger oxidizing agents can further oxidize the sulfur to sulfinic and sulfonic acids.

Reactions Involving the Benzyloxy Group

The benzyloxy group is a robust protecting group for the phenolic hydroxyl. Its primary mode of cleavage is through catalytic hydrogenolysis.

-

Debenzylation: Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon) will cleave the benzyl ether to yield 3-mercaptobenzyl alcohol. This deprotection strategy is widely used in multi-step syntheses.

Figure 2: Key reactions of this compound.

Applications in Drug Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of complex pharmaceutical agents.

Sphingosine-1-Phosphate (S1P) Receptor Modulators

This compound is a key raw material in the synthesis of certain sphingosine-1-phosphate (S1P) receptor modulators.[1] These drugs are of significant interest for the treatment of autoimmune diseases like multiple sclerosis. A notable example is its use in the synthesis of KRP-203, a novel immunosuppressant.[7]

Hepatitis C Virus (HCV) Protease Inhibitors

The compound also serves as an intermediate in the preparation of certain inhibitors of the Hepatitis C virus (HCV) protease, a key enzyme in the viral life cycle.[1]

Safety and Handling

While a specific, detailed safety data sheet for pure this compound is not widely available, data for related thiophenols provide important safety guidance. Thiophenols are generally characterized by a strong, unpleasant odor.[8]

-

Personal Protective Equipment (PPE): When handling this compound, it is crucial to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Health Hazards: Thiophenols can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[8]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[4] It is recommended to store it at 2-8 °C.[2][4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis from readily available starting materials and its distinct reactivity profile make it an important tool for medicinal chemists. A comprehensive understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development. Further studies to fully characterize its experimental spectroscopic data and explore its reactivity in greater detail would be a valuable contribution to the field of organic synthesis.

References

- WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs.

-

4 - Supporting Information. (URL: [Link])

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (URL: [Link])

-

Benzylic Thio and Seleno Newman–Kwart Rearrangements -.:. Michael Pittelkow .:. (URL: [Link])

-

KRP-203, a novel synthetic immunosuppressant, prolongs graft survival and attenuates chronic rejection in rat skin and heart allografts - PubMed. (URL: [Link])

Sources

- 1. WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. - Google Patents [patents.google.com]

- 2. 3-(Phenylmethoxy)benzenethiol | 431878-96-5 [chemicalbook.com]

- 3. 431878-96-5|this compound|BLD Pharm [bldpharm.com]

- 4. 3-(benzyloxy)benzene-1-thiol | 431878-96-5 [sigmaaldrich.cn]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. KRP-203, a novel synthetic immunosuppressant, prolongs graft survival and attenuates chronic rejection in rat skin and heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

3-(Benzyloxy)benzenethiol CAS number 431878-96-5

An In-Depth Technical Guide to 3-(Benzyloxy)benzenethiol (CAS: 431878-96-5): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound is a bifunctional organic compound featuring a thiol group and a benzyloxy ether moiety attached to a central benzene ring. This unique structural arrangement makes it a highly valuable and versatile intermediate in synthetic organic chemistry and medicinal chemistry. Its CAS number is 431878-96-5. The presence of a nucleophilic thiol group provides a reactive handle for a multitude of chemical transformations, while the benzyloxy group is a well-established pharmacophore known to influence the biological activity and pharmacokinetic profiles of drug candidates.[1]

This molecule serves as a key building block in the synthesis of complex pharmaceutical drugs, including those targeting viral proteases.[2] The strategic importance of the benzyloxy moiety, in particular, has been highlighted in the design of potent inhibitors for enzymes like monoamine oxidase (MAO), which are critical targets for treating neurological disorders.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. It covers its physicochemical and spectroscopic properties, detailed synthesis methodologies with mechanistic rationale, key applications in drug discovery, and essential safety and handling protocols.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental for its successful application in research and development.

Chemical Identity and Properties

The core identity and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 431878-96-5 | [4] |

| Molecular Formula | C₁₃H₁₂OS | [4] |

| Molecular Weight | 216.30 g/mol | [4][5] |

| IUPAC Name | This compound | |

| Synonyms | 3-(Phenylmethoxy)benzenethiol | [6][7] |

| Physical State | Solid / Powder | [8] |

| Appearance | Beige (typical) | [8] |

| Melting Point | 55 - 59 °C (for related aldehyde) | [8] |

Note: Physical property data is based on closely related structures or typical observations for compounds of this class, as specific experimental data for the thiol is not broadly published. Researchers should verify properties with a certificate of analysis.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral features are outlined below, providing a benchmark for experimental verification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons (Phenyl & Benzyloxy): A complex series of multiplets between δ 6.8-7.5 ppm.

-

Benzylic Protons (-O-CH₂-Ph): A sharp singlet around δ 5.0-5.1 ppm.

-

Thiol Proton (-SH): A broad singlet typically between δ 3.0-4.0 ppm. The chemical shift can vary with concentration and solvent.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for each unique carbon atom in the molecule.

-

Aromatic Carbons: Multiple signals in the δ 115-160 ppm region.

-

Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

-

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups.

-

S-H Stretch: A weak, sharp absorption band around 2550-2600 cm⁻¹.

-

C-O-C Stretch (Ether): A strong absorption band in the 1200-1250 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak bands around 1450-1600 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass analysis will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): An expected peak at m/z = 216.

-

Key Fragments: A prominent fragment at m/z = 91 corresponding to the benzyl/tropylium cation ([C₇H₇]⁺) is highly characteristic.

-

Part 2: Synthesis Methodologies

The synthesis of this compound can be approached via several routes, depending on the desired scale and available starting materials.

Method 1: Industrial Process from 3-Aminobenzenesulphonic Acid

A patented, multi-step process designed for scalability provides an efficient route to the target compound using readily available raw materials.[2] This method avoids the direct handling of volatile and malodorous thiophenols until the final step.

Protocol:

-

Diazotization & Hydrolysis: 3-Aminobenzenesulphonic acid is treated with sodium nitrite (NaNO₂) and a mineral acid (e.g., HCl) at low temperatures (7-9°C) to form a diazonium salt. This intermediate is then hydrolyzed in situ to yield 3-hydroxybenzenesulfonic acid.[2]

-

Benzylation (Etherification): The resulting sulfonic acid is treated with a base (e.g., sodium carbonate) and a benzyl halide, such as benzyl bromide, to form the sodium salt of 3-(benzyloxy)-benzenesulfonate.[2]

-

Chlorination: The benzyloxy-benzenesulfonate salt is treated with a halogenating agent (e.g., phosphorus pentachloride or thionyl chloride) to convert the sulfonate into 3-(benzyloxy)benzene-1-sulfonyl chloride.[2]

-

Reduction to Thiol: The final step involves the reduction of the sulfonyl chloride using a metal and acid, such as tin (Sn) or iron (Fe) in the presence of an acid, to yield the final product, this compound.[2]

Causality and Expertise: This industrial process is advantageous because it proceeds through stable, solid intermediates, which simplifies handling and purification. The in situ hydrolysis of the diazonium salt improves overall yield by avoiding the isolation of a potentially unstable intermediate.[2] The final reduction of a sulfonyl chloride is a classic and reliable method for generating the desired thiol.

Caption: Industrial synthesis workflow for this compound.

Method 2: Laboratory-Scale Synthesis via Williamson Ether Synthesis

For laboratory-scale synthesis, a more direct approach starting from 3-mercaptophenol is conceptually straightforward, involving a classic Williamson ether synthesis. This method prioritizes simplicity and directness over the multi-step optimization of the industrial process.

Protocol:

-

Deprotonation: Dissolve 3-mercaptophenol (1.0 eq) in a polar aprotic solvent such as DMF or acetone. Add a suitable base, like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), and stir at room temperature.

-

Alkylation: To the resulting phenoxide/thiophenoxide mixture, add benzyl bromide or benzyl chloride (1.1 eq) dropwise.

-

Reaction: Heat the mixture (e.g., to 60-80°C) and monitor by TLC until the starting material is consumed.

-

Workup & Purification: Cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Causality and Expertise: The choice of base is critical. A weaker base like K₂CO₃ is often sufficient and safer to handle than NaH. The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate. The key challenge in this synthesis is the potential for competing S-alkylation and O-alkylation. However, due to the higher acidity of the phenolic proton compared to the thiol proton, O-alkylation is generally favored under these conditions, leading to the desired product.

Caption: Laboratory-scale synthesis via Williamson ether synthesis.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

This compound is not just an intermediate; it is a strategic precursor for molecules where the benzyloxy and thiol moieties impart specific, desirable properties.

-

The Benzyloxy Pharmacophore: The benzyloxy group is a prominent feature in many centrally-acting drugs. It is recognized for its ability to form favorable interactions with enzyme active sites and for its role in modulating a compound's lipophilicity, which can enhance its ability to cross the blood-brain barrier.[3] Its incorporation into scaffolds for MAO-B inhibitors, for example, has been a successful strategy in the design of treatments for neurodegenerative diseases like Parkinson's.[1]

-

The Thiol as a Versatile Handle: The thiol group is a uniquely versatile functional group in drug design.

-

Nucleophilicity: It can be easily alkylated or arylated to introduce new substituents.

-

Covalent Modification: It can act as a covalent warhead to form disulfide bonds with cysteine residues in target proteins, a strategy used for designing irreversible inhibitors.

-

Linker Chemistry: It serves as an excellent attachment point for linkers in applications like antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

-

-

Known Applications: Patent literature explicitly identifies this compound as a key intermediate in the synthesis of novel compounds with activity as HCV protease inhibitors, underscoring its proven utility in developing antiviral agents.[2]

Caption: Strategic role of this compound in drug design.

Part 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount to ensuring laboratory safety. Thiophenols, in particular, require careful management due to their characteristic strong odor and potential for reactivity.

Hazard Identification and PPE

-

Primary Hazards: May cause skin and serious eye irritation. Harmful if swallowed.[9] Like most thiols, it possesses a strong, unpleasant odor (stench).[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[8]

-

Respiratory Protection: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors or dust.[11]

-

Handling and Storage Protocol

-

Handling: Always handle this compound within a certified chemical fume hood. Avoid generating dust. Keep away from strong oxidizing agents, open flames, and hot surfaces.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11] Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite), collect it into a suitable container for disposal, and clean the affected area thoroughly.[11]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Conclusion

This compound (CAS: 431878-96-5) is a strategically important synthetic intermediate with significant potential for researchers engaged in drug discovery and development. Its dual functionality, combining the versatile reactivity of a thiol with the proven pharmacophoric properties of a benzyloxy group, makes it a valuable building block for a wide range of therapeutic targets. By understanding its synthesis, characterization, and safe handling as detailed in this guide, scientists can effectively leverage this compound to advance their research programs and contribute to the development of novel therapeutics.

References

- Pai, G. G., Mahajan, S. W., Dharap, Y. V., Barhate, A. T., & Ranjane, D. H. (2012). A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. (Patent No. WO2012073249A1).

-

Sigma-Aldrich. (n.d.). 3-(benzyloxy)benzene-1-thiol Safety Data Sheet. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Agilent. (2017). Manufacturer Safety Data Sheet - Hellmanex III. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Benzenethiol (FDB011878). Retrieved from [Link]

-

Kumar, A., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(7), e2200084. [Link]

-

US EPA. (n.d.). Benzenethiol, 3-methoxy- - Substance Details. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Benzyloxyiodobenzene. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Maccari, G., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2021(4), M1296. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Sudevan, S. T., et al. (2023). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 13(1), 123. [Link]

-

NIST. (n.d.). Benzenethiol - NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3c using 4-methoxy-benzenethiol as starting material. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic application. a Late-stage benzylic C−H.... Retrieved from [Link]

-

Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(21), 15495-15567. [Link]

-

Al-Masri, M. A., & El-Ghayoury, A. (2009). Synthesis and Spectroscopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. Molecules, 14(1), 313-324. [Link]

Sources

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. - Google Patents [patents.google.com]

- 3. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 431878-96-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 431878-96-5|this compound|BLD Pharm [bldpharm.com]

- 6. 431878-96-5 CAS Manufactory [m.chemicalbook.com]

- 7. 3-(Phenylmethoxy)benzenethiol | 431878-96-5 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

3-(Benzyloxy)benzenethiol molecular weight and formula

An In-depth Technical Guide to 3-(Benzyloxy)benzenethiol: A Key Intermediate in Pharmaceutical Research

Executive Summary

This compound, also known as 3-(phenylmethoxy)benzenethiol, is a bifunctional organic molecule of significant interest to the pharmaceutical and life sciences industries. As a key synthetic intermediate, its unique structure, incorporating both a nucleophilic thiol group and a versatile benzyloxy pharmacophore, positions it as a valuable building block in the design and synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, a detailed industrial-scale synthesis protocol, its strategic role in drug development, and essential safety and handling protocols tailored for researchers and drug development professionals.

This compound is an aromatic thiol featuring a benzyl ether substituent at the meta-position. The presence of the sulfhydryl (-SH) group, analogous to a hydroxyl group in phenols, and the benzyloxy moiety are central to its chemical reactivity and utility in medicinal chemistry.[1][2]

Table 1: Core Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 3-(Phenylmethoxy)benzenethiol | [3] |

| CAS Number | 431878-96-5 | [3] |

| Molecular Formula | C₁₃H₁₂OS | [3] |

| Molecular Weight | 216.3 g/mol | [3] |

| MDL Number | MFCD11109544 | [3] |

The thiol group provides a site for nucleophilic attack or oxidation, making it a reactive handle for further molecular elaboration. The benzyloxy group often serves as a pharmacophore—a molecular feature responsible for a drug's biological activity—and can also function as a protecting group that can be removed via hydrogenolysis.[4][5] This dual functionality is a cornerstone of its application in complex organic synthesis.

Synthesis: An Efficient and Scalable Industrial Process

An efficient, safe, and economically viable process for the industrial-scale production of this compound has been developed, positioning it as a readily accessible intermediate for pharmaceutical manufacturing.[6] The process is designed to utilize easily available raw materials and avoid hazardous reagents like sodium hydride, which can be unsafe on an industrial scale.[6]

The synthesis pathway involves a multi-step sequence starting from 3-aminobenzenesulphonic acid. The key transformations include diazotization, hydrolysis, benzylation, chlorination, and a final reduction.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of Sodium 3-(Benzyloxy)benzenesulphonate (Intermediate)

This protocol is adapted from a patented industrial process and describes a key intermediate step.[6] The causality for the initial low-temperature diazotization is to ensure the stability of the diazonium salt, which is highly reactive and prone to decomposition at higher temperatures.

-

Initial Solution Preparation : To a solution containing 2 liters of water and 51g (0.48 mol) of sodium carbonate, add 200g (1.15 mol) of 3-aminobenzenesulphonic acid at an ambient temperature of 25-27°C.

-

Heating for Dissolution : Heat the mixture to 40°C to obtain a clear, homogenous solution.

-

Acidification : Add 355g (2.92 mol) of concentrated hydrochloric acid at 25-27°C.

-

Cooling : Cool the reaction mass to a temperature of 7-9°C. This is critical for the stability of the diazonium intermediate to be formed in the next step.

-

Diazotization : Prepare a solution of 81.6g (1.18 mol) of sodium nitrite (NaNO₂) dissolved in 97.2 ml of water. Add this solution to the reaction mass while carefully maintaining the temperature at 7-9°C.

-

Reaction Hold : Continue stirring the reaction mixture for 2 hours at the same temperature to ensure the complete formation of the diazonium salt, which is then hydrolyzed in situ to form 3-hydroxybenzenesulfonic acid.[6]

-

Benzylation : The resulting 3-hydroxybenzenesulfonic acid is subsequently alkylated with a benzyl halide in the presence of an alkali metal base to yield the sodium 3-(benzyloxy)-benzenesulphonate intermediate.[6] This intermediate is then carried forward through halogenation and reduction steps to yield the final product.[6]

Role in Drug Development and Medicinal Chemistry

The strategic value of this compound lies in the synergistic properties of its two primary functional groups, making it a privileged scaffold in drug design.

The Thiol Group: A Center for Bioactivity

The thiol (-SH) group is a critical functional group in numerous drug compounds.[7] Its presence in a molecule can confer several beneficial properties:

-

Antioxidant Activity : Thiols can act as radical scavengers and restore cellular thiol pools, mitigating oxidative stress.[7]

-

Metal Chelation : The soft sulfur atom forms stable complexes with heavy metals, a property utilized in drugs for treating metal toxicity.[7]

-

Covalent Bonding : The nucleophilic nature of the thiol allows it to form covalent bonds with biological targets, leading to potent and long-lasting inhibition.

The Benzyloxy Pharmacophore: A Key to Target Affinity

The benzyloxy moiety is recognized as an important pharmacophore in the design of inhibitors for various enzymes, notably Monoamine Oxidase (MAO).[4][8] MAO inhibitors are crucial in the treatment of neurological disorders. The benzyloxy group contributes to the binding affinity of a molecule to its target protein through hydrophobic and π-π stacking interactions within the enzyme's active site.[8] Its incorporation into various molecular scaffolds has been a successful strategy for developing potent and selective MAO-B inhibitors.[4][8]

Caption: Role as a scaffold in combinatorial chemistry.

Safety and Handling

As with any thiol-containing compound, appropriate safety measures are paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, a hazard assessment can be made based on the known risks of its constituent functional groups, particularly the benzenethiol (thiophenol) moiety.

Benzenethiols are known for their powerful and unpleasant stench, and they are often toxic. Related compounds like 3-chlorothiophenol are classified as harmful if swallowed, harmful in contact with skin, causing severe skin burns and eye damage, and potentially causing respiratory irritation.[9]

Table 2: Recommended Safety and Handling Procedures

| Category | Recommendation | Rationale & Source |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. | To prevent skin and eye contact. Standard practice for irritants.[9] |

| Ventilation | Handle exclusively in a certified chemical fume hood. | To avoid inhalation of vapors, which may be harmful and have a strong stench.[9] |

| Skin Contact | If contact occurs, immediately wash the affected area with plenty of soap and water and remove contaminated clothing. | Thiols can cause skin irritation and may be absorbed through the skin.[9] |

| Eye Contact | If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | To mitigate serious eye irritation or damage.[9] |

| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. Store locked up. | To prevent degradation and release of vapors. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To prevent environmental contamination. |

Conclusion

This compound is a compound of high strategic importance in modern drug discovery and development. Its well-defined and scalable synthesis renders it an accessible starting material for complex molecular architectures. The combination of a bioactive thiol group and a target-binding benzyloxy pharmacophore provides a powerful platform for medicinal chemists to design novel therapeutics, particularly in the field of neurological disorders. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or organization aiming to leverage this versatile chemical intermediate.

References

- A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs.

- Benzenethiol, 3-methoxy- - Substance Details - SRS | US EPA.

- SAFETY D

- SAFETY D

- 3-(Phenylmethoxy)benzenethiol | 431878-96-5 - ChemicalBook.

- Showing Compound Benzenethiol (FDB011878) - FooDB.

- Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed.

- SAFETY D

- Protecting group - Wikipedia.

- Showing metabocard for Benzenethiol (HMDB0033746)

- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH.

- Medicinal Thiols: Current St

Sources

- 1. Showing Compound Benzenethiol (FDB011878) - FooDB [foodb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. 3-(Phenylmethoxy)benzenethiol | 431878-96-5 [chemicalbook.com]

- 4. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. - Google Patents [patents.google.com]

- 7. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Benzyloxy)benzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Predicted Spectroscopic Features

The structure of 3-(Benzyloxy)benzenethiol (CAS Number: 431878-96-5; Molecular Weight: 216.3 g/mol ) is foundational to understanding its spectroscopic signature.[2] The molecule consists of a central benzene ring substituted with a thiol (-SH) group and a benzyloxy (-OCH₂Ph) group at the meta position.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzenethiol and benzyl rings, the methylene protons of the benzyl group, and the thiol proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons (Benzyl) | 7.2 - 7.5 | Multiplet | 5H |

| Aromatic Protons (Benzenethiol) | 6.8 - 7.2 | Multiplet | 4H |

| Methylene Protons (-OCH₂-) | ~5.0 | Singlet | 2H |

| Thiol Proton (-SH) | 3.0 - 4.0 | Singlet (broad) | 1H |

The chemical shifts of the aromatic protons on the benzenethiol ring will be influenced by the electron-donating benzyloxy group and the weakly donating thiol group. The five protons of the unsubstituted benzyl ring will appear as a complex multiplet in the typical aromatic region. The benzylic methylene protons are expected to appear as a sharp singlet around 5.0 ppm. The thiol proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O (Benzenethiol) | 158 - 160 |

| C-S (Benzenethiol) | 130 - 135 |

| C-H (Aromatic) | 115 - 130 |

| C-ipso (Benzyl) | 136 - 138 |

| C-H (Benzyl) | 127 - 129 |

| -OCH₂- | 69 - 71 |

The carbon attached to the oxygen of the benzyloxy group will be the most downfield-shifted among the aromatic carbons of the benzenethiol ring. The carbon bearing the thiol group will also be deshielded. The remaining aromatic carbons will appear in the range of 115-130 ppm. The benzylic methylene carbon is expected around 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the S-H, C-O, and aromatic C-H bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| S-H stretch | 2550 - 2600 | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (ether) | 1200 - 1275 (aryl ether) | Strong |

| C-S stretch | 600 - 800 | Weak to Medium |

The weak absorption band for the S-H stretch is a key diagnostic feature for the thiol group. The strong absorption from the aryl C-O ether linkage is also a prominent feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

The molecular ion peak [M]⁺ should be observed at m/z 216. A very prominent peak is expected at m/z 91, corresponding to the stable benzyl cation ([C₆H₅CH₂]⁺), formed by the cleavage of the C-O bond. Another significant fragment would be the tropylium ion, also at m/z 91, formed by rearrangement of the benzyl cation. Other expected fragments include the loss of the thiol radical to give a fragment at m/z 183, and ions corresponding to the benzenethiol and benzyloxy moieties.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) should be used. A longer acquisition time and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the liquid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally adequate.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By combining theoretical principles with data from analogous structures, researchers and scientists can effectively utilize this information for the identification, characterization, and quality assessment of this important pharmaceutical intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data in a laboratory setting.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (2012). WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs.

-

MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

University of Calgary. (n.d.). Chem 351 F14 Final : Spectroscopy. Retrieved from [Link]

-

AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

NIST. (n.d.). Benzenethiol, 3-chloro-. Retrieved from [Link]

-

NIST. (n.d.). Benzenethiol. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-(-)-3-benzyloxy-1,2-propanediol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Retrieved from [Link]

Sources

A Guide to the Definitive Structural Analysis of 3-(Benzyloxy)benzenethiol

Preamble: The Imperative of Structural Certainty

In the landscape of drug discovery and materials science, the unequivocal structural confirmation of a molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, compromise intellectual property, and lead to the costly failure of development programs. 3-(Benzyloxy)benzenethiol, a key intermediate in the synthesis of various pharmaceutical agents and specialized organic materials, presents a case study in the application of a rigorous, multi-faceted analytical workflow.[1] Its structure, containing two distinct aromatic rings, a flexible ether linkage, and a reactive thiol group, necessitates a synergistic approach to analysis.

This guide eschews a simple recitation of procedures. Instead, it offers an in-depth rationale for the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore not just how to analyze this compound, but why specific techniques are chosen and how their data streams converge to provide an unassailable structural proof.

Synthetic Context: Anticipating the Analytical Challenge

To effectively analyze a compound, one must understand its origin. A common and powerful method for synthesizing thiophenols from their corresponding phenols is the Newman-Kwart rearrangement .[2][3][4] This thermal or catalyzed intramolecular migration of an aryl group from an O-aryl thiocarbamate to the sulfur atom is a cornerstone of thiophenol synthesis.[5][6][7]

The process typically involves:

-

Conversion of the precursor phenol (3-benzyloxyphenol) to an O-aryl dialkylthiocarbamate.

-

Heating the intermediate to induce the rearrangement to the S-aryl isomer.

-

Hydrolysis of the resulting S-aryl thiocarbamate to yield the final thiophenol, this compound.

Another documented route involves a multi-step process starting from 3-aminobenzenesulphonic acid, proceeding through diazotization, hydrolysis, benzylation, and finally, reduction of a sulfonyl chloride intermediate to the thiol.[1]

Understanding these pathways is critical because it informs the analyst of potential impurities, such as unreacted starting materials or isomeric byproducts. The primary analytical goal is therefore not only to confirm the desired structure but also to definitively rule out these alternatives.

The Core Workflow: A Triad of Spectroscopic Techniques

The definitive confirmation of this compound relies on the integration of three core analytical techniques. Each provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, a suite of 1D and 2D NMR experiments provides a complete structural fingerprint.

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides detailed information about the chemical environment, number, and neighboring relationships of protons.

Experimental Protocol:

-

Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for its volatility, while DMSO-d₆ can be useful for better observation of exchangeable protons like the thiol S-H.[8][9]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.[10]

-

To confirm the thiol proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The S-H signal should disappear due to proton-deuteron exchange.

Predicted ¹H NMR Data:

| Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations (2D NMR) |

| H-a (SH) | 3.4 - 3.6 | Singlet (s) | 1H | Chemical shift is variable and concentration-dependent. Disappears upon D₂O exchange. |

| H-b (CH₂) | ~5.08 | Singlet (s) | 2H | Benzylic protons adjacent to an oxygen atom. Shows HMBC correlation to C-3 and C-g.[11][12] |

| H-c,d,e (Ph-CH₂) | 7.30 - 7.45 | Multiplet (m) | 5H | Protons of the monosubstituted benzyl ring.[13] |

| H-f,h,i,j (Ph-S) | 6.90 - 7.25 | Multiplet (m) | 4H | Protons on the disubstituted ring, exhibiting complex splitting patterns based on their ortho, meta, and para relationships. COSY will confirm J-coupling between adjacent protons. |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy reveals the number of unique carbon environments and provides information about their electronic nature (sp², sp³).

Predicted ¹³C NMR Data:

| Carbons (Label) | Predicted δ (ppm) | Rationale |

| C-1 (C-S) | ~130 | Aromatic carbon bonded to sulfur. |

| C-2 | ~115 | ortho to -SH, meta to -OBn. |

| C-3 (C-O) | ~159 | Aromatic carbon bonded to the ether oxygen. |

| C-4 | ~129.8 | meta to both substituents. |

| C-5 | ~122 | meta to -SH, ortho to -OBn. |

| C-6 | ~116 | ortho to -OBn. |

| C-g (CH₂) | ~70 | Benzylic carbon.[12] |

| C-h (ipso-Ph) | ~136.5 | ipso-carbon of the benzyl group. |

| C-i,j,k (Ph) | 127 - 129 | Carbons of the monosubstituted benzyl ring.[8][10] |

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR experiments like COSY, HSQC, and HMBC provide the instructions for assembly.[14][15]

-

COSY (Correlation Spectroscopy): Confirms proton-proton (J-coupling) connectivities, crucial for assigning the complex multiplets of the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to confirming the overall structure. It reveals long-range (2-3 bond) correlations between protons and carbons. The most critical correlation for this compound is the cross-peak between the benzylic protons (H-b , ~5.08 ppm) and the ether-linked aromatic carbon (C-3 , ~159 ppm), which unambiguously confirms the benzyloxy linkage at the 3-position.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization source. Electrospray Ionization (ESI) is a soft technique ideal for observing the molecular ion, while Electron Ionization (EI) will induce more fragmentation.

-

Acquire the spectrum, ensuring the mass range covers the expected molecular weight.

Expected Mass Spectrometry Data:

| Analysis Type | m/z | Identity | Significance |

| High-Resolution MS (HRMS) | ~216.0659 | C₁₃H₁₂OS | The exact mass confirms the elemental composition, ruling out other potential formulas. |

| Low-Resolution MS (EI) | 216 | [M]⁺ | Molecular ion peak. |

| Low-Resolution MS (EI) | 110 | [M - C₇H₆]⁺ | Loss of the benzyl group via rearrangement. |

| Low-Resolution MS (EI) | 91 | [C₇H₇]⁺ | Tropylium ion; a hallmark of a benzyl group.[16] |

The presence of the molecular ion at m/z 216 and a strong base peak at m/z 91 is highly characteristic of a benzylic ether structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol:

-

The sample can be analyzed neat as a thin film between salt (NaCl or KBr) plates or as a solid dispersion in a KBr pellet.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.[17]

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| > 3000 | C-H stretch | Aromatic | Confirms the presence of the benzene rings. |

| ~2900 | C-H stretch | Aliphatic (CH₂) | Corresponds to the benzylic methylene group. |

| ~2550 | S-H stretch | Thiol | This is a critical, though often weak , peak confirming the thiol group.[18] Its absence would be a major red flag. |

| 1580-1600, 1450-1500 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene rings.[19] |

| ~1250 and ~1050 | C-O-C stretch | Aryl-Alkyl Ether | Asymmetric and symmetric stretching modes confirming the ether linkage. |

The observation of the weak S-H stretch around 2550 cm⁻¹ is particularly diagnostic.

Conclusion: A Synthesis of Evidence

The structural confirmation of this compound is not achieved by a single measurement but by the logical convergence of evidence from multiple, orthogonal techniques. Mass spectrometry establishes the correct molecular formula. Infrared spectroscopy provides rapid confirmation of the essential thiol and ether functional groups. Finally, a full suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, distinguishes it from potential isomers, and provides the definitive, high-confidence structural proof required for progression in a research or drug development pipeline. This rigorous, evidence-based workflow ensures the scientific integrity of all subsequent work.

References

-

Newman, M. S., & Kwart, H. (n.d.). Newman–Kwart rearrangement. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from [Link]

-

Chem-Station. (n.d.). synthesis of thiophenol from phenol. Chem-Station Int. Ed. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

-

Lloyd-Jones, G. C., et al. (2008). Mechanism and Application of the Newman–Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis, 2008(5), 661-689. Retrieved from [Link]

-

Chem-Station. (2016, May 9). Newman-Kwart Rearrangement. Chem-Station Int. Ed. Retrieved from [Link]

- Google Patents. (n.d.). US4754072A - Preparation of thiophenols from phenols.

-

Newman, M. S., & Hetzel, F. W. (1971). THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Organic Syntheses, 51, 139. Retrieved from [Link]

-

Zaragoza-García, J. L., et al. (2021). Insights into the kinetics and molecular mechanism of the Newman–Kwart rearrangement. New Journal of Chemistry, 45(35), 15981-15990. Retrieved from [Link]

- Google Patents. (n.d.). WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs.

-

Zoppi, L., et al. (2021). A fresh look at the structure of aromatic thiols on Au surfaces from theory and experiment. The Journal of Chemical Physics, 155(4), 044703. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

Zoppi, L., et al. (2021). A fresh look at the structure of aromatic thiols on Au surfaces from theory and experiment. The Journal of Chemical Physics, 155(4). Retrieved from [Link]

-

Bandyopadhyay, S., & Dey, A. (2014). Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. Semantic Scholar. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Retrieved from [Link]

-

Al-Douh, M. H., et al. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. ResearchGate. Retrieved from [Link]

-

Zaykov, A. N., et al. (2016). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society, 138(28), 8758-8769. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Unknown. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Unknown. (n.d.). 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D- phenylalaninate. Retrieved from [Link]

-

DCU Research Repository. (n.d.). Surface Spectroscopic and Electrochemical Investigations of Aromatic and Heteroaromatic Thiols on Gold Single Crystal Surfaces. Retrieved from [Link]

-

Gkagkaras, G., et al. (2022). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Molecules, 27(24), 8781. Retrieved from [Link]

-

MPG.PuRe. (2020, May 28). Polymer Chemistry. Retrieved from [Link]

-

US EPA. (n.d.). Benzenethiol, 3-methoxy- - Substance Details. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). Retrieved from [Link]

-

Al-Douh, M. H., et al. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Retrieved from [Link]

-

Stoltz, B. M., et al. (n.d.). A general enantioselective route to the chamigrene natural product family. Caltech. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenethiol - Mass spectrum (electron ionization). NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenethiol. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenethiol. NIST WebBook. Retrieved from [Link]

-